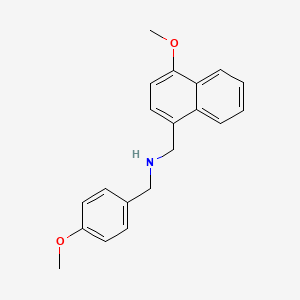

N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine

Description

N-(4-Methoxybenzyl)(4-methoxy-1-naphthyl)methanamine (CAS: 1222781-70-5), also known as ML133 hydrochloride, is a secondary amine featuring a 4-methoxybenzyl group and a 4-methoxy-1-naphthylmethyl substituent.

Properties

IUPAC Name |

N-[(4-methoxynaphthalen-1-yl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-22-17-10-7-15(8-11-17)13-21-14-16-9-12-20(23-2)19-6-4-3-5-18(16)19/h3-12,21H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJJKIZNSKJNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C3=CC=CC=C23)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine typically involves the reaction of 4-methoxybenzylamine with 4-methoxy-1-naphthaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the consistent quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxybenzyl Groups

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Diversity : While ML133 HCl incorporates a naphthyl group, analogues like bis(4-methoxybenzyl)amine prioritize symmetry, and compound 35 () introduces halogenated aryl groups for enhanced metabolic stability .

- Biological Targets : ML133 HCl targets ion channels, whereas pyridinylmethyl-containing analogues () modulate nuclear receptors like REV-ERBα, highlighting substituent-dependent selectivity .

Analogues with Naphthyl Groups

Table 2: Naphthyl-Containing Analogues

Key Observations :

- Methoxy vs. Methyl Substitutions: ML133 HCl’s 4-methoxy group enhances solubility compared to the non-polar methyl group in N-methyl-N-(1-naphthyl)methanamine .

- Pharmacological Relevance : ML133 HCl’s ion channel inhibition contrasts with the antifungal activity of simpler naphthyl derivatives, underscoring the role of methoxybenzyl in target specificity .

Physicochemical and Spectral Comparisons

Table 3: Spectral and Physical Properties

| Compound Name | LCMS (m/z [M+H]⁺) | ¹H NMR (Key Peaks) | Melting Point/Form |

|---|---|---|---|

| ML133 HCl | 313.82 | δ 7.3–8.5 (naphthyl), 3.74 (OCH₃) | Hydrochloride salt |

| Bis(4-methoxybenzyl)amine | 270.30 | δ 6.8–7.2 (aromatic), 3.72 (OCH₃) | Liquid at RT |

| N-(4-Methoxybenzyl)-2-oxoindoline-5-carboxamide | 398.16 | δ 7.7–8.2 (indole), 3.79 (OCH₃) | 158–159°C (solid) |

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Purify via column chromatography (silica gel, ethyl acetate/hexane) for high purity .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

Multi-technique validation is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), naphthyl aromatic protons (δ 7.0–8.5 ppm), and benzyl CH₂ (δ 3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in naphthyl and benzyl regions .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.